4,4'-Bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid is an organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye and has applications in various scientific fields due to its ability to absorb and emit light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid typically involves the azo coupling reaction. This process starts with the diazotization of 4-methoxyaniline, followed by coupling with stilbene-2,2’-disulphonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes are employed to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically convert the azo groups into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry as a dye and in the production of colored plastics
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and emit light. The azo groups in the molecule allow it to undergo electronic transitions when exposed to light, leading to its vibrant color. This property is exploited in various applications, such as dyes and photodynamic therapy. The molecular targets and pathways involved include interactions with light-sensitive cellular components and the generation of reactive oxygen species in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonic acid: Similar in structure but with hydroxyl groups instead of methoxy groups.
4,4’-Bis((4-aminophenyl)azo)stilbene-2,2’-disulphonic acid: Contains amino groups instead of methoxy groups.
Uniqueness
4,4’-Bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonic acid is unique due to its methoxy groups, which enhance its solubility and stability compared to its hydroxyl and amino analogs. This makes it particularly useful in applications requiring high stability and solubility .
Eigenschaften
CAS-Nummer |
69571-22-8 |
---|---|
Molekularformel |
C28H24N4O8S2 |
Molekulargewicht |
608.6 g/mol |
IUPAC-Name |
5-[(4-methoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H24N4O8S2/c1-39-25-13-9-21(10-14-25)29-31-23-7-5-19(27(17-23)41(33,34)35)3-4-20-6-8-24(18-28(20)42(36,37)38)32-30-22-11-15-26(40-2)16-12-22/h3-18H,1-2H3,(H,33,34,35)(H,36,37,38)/b4-3+,31-29?,32-30? |
InChI-Schlüssel |
ARNYAFUSKMSJTN-FPDVXUDYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.